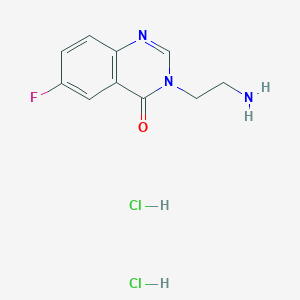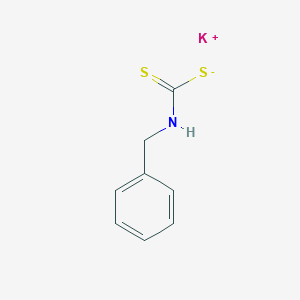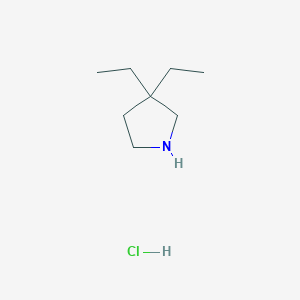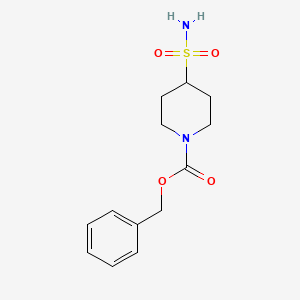![molecular formula C15H21BFNO2 B8061397 7-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B8061397.png)
7-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound similar to quinoline . It has a tetrahydroisoquinoline core, which is a structural motif found in many natural products and pharmaceuticals . The compound also contains a boronic ester group, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of functional groups present .Chemical Reactions Analysis
The boronic ester group in this compound is likely to be involved in its chemical reactivity. Boronic esters are known to undergo a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, homologation reactions, and conjugate addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its isoquinoline core and its boronic ester group. For example, it might have a relatively high boiling point due to the presence of the aromatic ring . Its solubility in different solvents would depend on the specific substituents attached to the isoquinoline ring .Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s being used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with. If it’s being used as a reagent in a chemical reaction, its mechanism of action would involve the transformation of the boronic ester group .
Future Directions
properties
IUPAC Name |
7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BFNO2/c1-14(2)15(3,4)20-16(19-14)12-7-10-5-6-18-9-11(10)8-13(12)17/h7-8,18H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIORSYOJFJDORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CNCC3)C=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[3-(Trifluoromethoxy)phenyl]methyl]piperidin-4-amine;dihydrochloride](/img/structure/B8061320.png)



![1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acid](/img/structure/B8061352.png)



![(3R,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-3-carboxylic acid](/img/structure/B8061376.png)
![rac-(2R,3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-phenylpyrrolidine-3-carboxylic acid](/img/structure/B8061381.png)
![[4-(1H-pyrazol-5-yl)phenyl]methanamine hydrochloride](/img/structure/B8061383.png)
![3-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8061385.png)

